

Spectroscopic and Safety Data of 2-(3-methylphenyl)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(3-methylphenyl)benzoic Acid

Cat. No.: B009087

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Compound Identifier:

Name: 2-(3-methylphenyl)benzoic acid

CAS Number: 5975-83-7

Molecular Formula: C14H12O2

Molecular Weight: 212.24 g/mol

This document provides a comprehensive overview of the spectroscopic properties and safety considerations for **2-(3-methylphenyl)benzoic acid**, intended for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-(3-methylphenyl)benzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (400 MHz, CDCl₃)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
11.0 - 12.5	br s	1H	-COOH
8.18	dd	1H	Ar-H
7.61	td	1H	Ar-H
7.46	td	1H	Ar-H
7.35	dd	1H	Ar-H
7.31	t	1H	Ar-H
7.20	d	1H	Ar-H
7.14	m	2H	Ar-H
2.37	s	3H	-СН3

 $^{^{13}\}text{C}$ NMR Data (100 MHz, CDCl₃)



Chemical Shift (δ) ppm	Assignment
172.5	-COOH
142.3	Ar-C
140.7	Ar-C
138.5	Ar-C
133.3	Ar-CH
132.0	Ar-CH
131.2	Ar-C
130.8	Ar-CH
129.5	Ar-CH
128.6	Ar-CH
128.3	Ar-CH
127.3	Ar-CH
127.0	Ar-CH
21.4	-CH₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2920 - 3200	Strong, Broad	O-H stretch (Carboxylic Acid)
1686	Strong	C=O stretch (Carboxylic Acid)
1603, 1489, 1460	Medium	C=C stretch (Aromatic)
1298	Strong	C-O stretch
920	Medium, Broad	O-H bend (out-of-plane)
748	Strong	C-H bend (ortho-disubstituted ring)



Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
212	100	[M] ⁺ (Molecular Ion)
195	45	[M - OH]+
194	80	[M - H ₂ O] ⁺
165	95	[M - COOH]+ or [C13H9]+
152	30	[C12H8] ⁺

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

NMR Spectroscopy

A sample of approximately 5-10 mg of **2-(3-methylphenyl)benzoic acid** is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The spectrum is recorded on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum, and a larger number of scans are accumulated over a longer period due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is engaged to ensure firm contact. The infrared spectrum is then collected by co-adding multiple scans (e.g., 16 or 32) over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal is recorded beforehand and automatically subtracted from the sample spectrum.

Mass Spectrometry

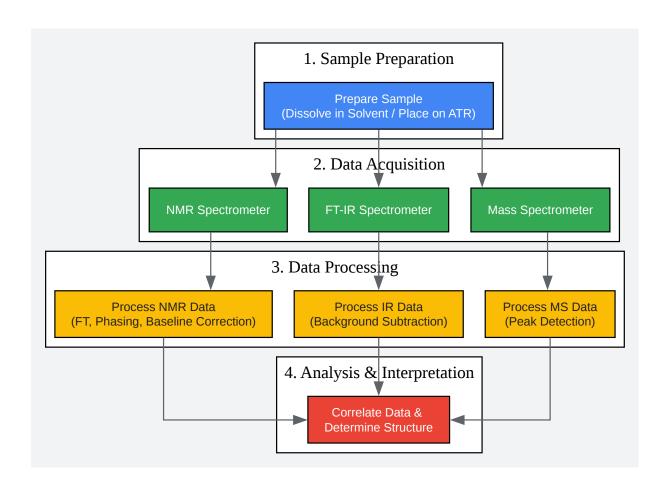
Electron Ionization (EI) is a common method for volatile and thermally stable compounds. A few micrograms of the sample are introduced into the high-vacuum source of the mass



spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This process causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole), and detected. The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which provide structural information.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **2-(3-methylphenyl)benzoic acid**.



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Caption: Logical workflow for spectroscopic analysis of an organic compound.



To cite this document: BenchChem. [Spectroscopic and Safety Data of 2-(3-methylphenyl)benzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b009087#spectroscopic-data-nmr-ir-mass-spec-of-2-3-methylphenyl-benzoic-acid]

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